methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate
Description
Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a synthetic heterocyclic compound featuring a complex molecular architecture. Its structure comprises:
- A 1H-imidazole core substituted at position 5 with a phenyl group and at position 2 with a thioether-linked side chain.
- The thioether bridge connects to a 2-oxoethyl moiety, which is further functionalized with a 5-methylisoxazol-3-ylamino group.
- The imidazole nitrogen at position 1 is esterified with a methyl acetate group.
However, specific pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
methyl 2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-8-15(21-26-12)20-16(23)11-27-18-19-9-14(13-6-4-3-5-7-13)22(18)10-17(24)25-2/h3-9H,10-11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWPJZBNJZHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that isoxazole derivatives have a broad spectrum of pharmacological properties. They have been used as key building blocks for drugs.
Mode of Action
It is known that isoxazole derivatives can exert remarkable effects through inhibiting different types of enzymes that play important roles in cell division.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential to interact with various enzymes involved in cell division
Pharmacokinetics
It is known that the compound is a solid at room temperature, which might influence its absorption and distribution.
Biological Activity
Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a complex organic compound that incorporates various functional groups known for their biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
Overview of Structure and Synthesis
The compound features a methyl ester group, an imidazole ring, and a 5-methylisoxazole moiety, which contribute to its biological activity. The synthesis of similar compounds often involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Synthesis Methodology
The synthesis typically follows a series of steps:
- Formation of Isothiourea Derivative : The reaction of isothiocyanates with amines.
- Cyclization to Imidazole : Utilizing appropriate reagents like acetic anhydride.
- Acetylation : Introducing the methyl acetate group to form the final product.
The detailed reaction pathways can be referenced in various studies focusing on imidazole derivatives and their biological properties .
Antimicrobial Activity
Imidazole derivatives are well-documented for their antimicrobial properties. Research has shown that compounds containing the imidazole ring exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives similar to this compound have demonstrated zones of inhibition comparable to standard antibiotics like norfloxacin .
| Compound | Zone of Inhibition (mm) |
|---|---|
| Methyl 2-(...) | 15 (E. coli) |
| Norfloxacin | 28 (E. coli) |
Anti-inflammatory Effects
Compounds with the isoxazole structure have shown anti-inflammatory properties in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Antitumor Activity
Research indicates that imidazole derivatives possess antitumor effects through mechanisms such as apoptosis induction in cancer cells. Studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by Jain et al. evaluated several imidazole derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds structurally similar to methyl 2-(...) exhibited significant antibacterial effects, particularly against gram-positive bacteria . -
Anti-inflammatory Mechanism Investigation
A research article explored the anti-inflammatory potential of isoxazole-containing compounds in a murine model of inflammation. The findings suggested that these compounds could significantly reduce edema and inflammatory markers, supporting their therapeutic use in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is being investigated for its potential as a therapeutic agent. It has shown promise in the development of new drugs targeting various diseases.
Case Study: Antimicrobial Activity
Research indicates that derivatives of 5-methylisoxazole exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, sulfamethoxazole derivatives have been synthesized and tested against various bacterial strains, demonstrating enhanced efficacy when modified with isoxazole groups .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease pathways.
Case Study: Carbonic Anhydrase Inhibitors
Recent studies have highlighted the potential of methyl derivatives of isoxazole as selective inhibitors of carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds derived from sulfamethoxazole were shown to inhibit CA IX and XII effectively, suggesting a pathway for developing anticancer therapeutics .
Biochemical Research
In biochemical assays, this compound serves as a biochemical reagent for studying metabolic processes.
Case Study: Cellular Mechanisms
Research utilizing this compound has provided insights into cellular mechanisms involving reactive oxygen species (ROS), where its derivatives modulate oxidative stress responses in cells. This modulation can be critical in understanding diseases linked to oxidative damage .
Synthesis and Derivatives
The synthesis of methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-pheny1H-imidazol-1-y1)acetate involves several steps, typically starting from simpler isoxazole derivatives. The synthetic pathways often involve nucleophilic substitutions and cyclization reactions to form the complex structure.
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Hydroxylamine, Acetic Anhydride |
| 2 | Cyclization | Acid Catalysts |
| 3 | Thioether Formation | Thiol Reagents |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features align with several classes of bioactive molecules. Below is a detailed comparison with key analogues from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Imidazole Core Modifications: The target compound’s 5-phenyl-1H-imidazole core is structurally analogous to the 5-oxo-imidazole derivatives in .
Thioether Linkages: The thioether bridge in the target compound mirrors the phenoxymethylbenzoimidazole-thiazole-triazole hybrids (). Such linkages are known to enhance metabolic stability and modulate lipophilicity, which could influence bioavailability .
Isoxazole vs. Other Heterocycles :
- The 5-methylisoxazole group distinguishes the target compound from analogues like nitroimidazoles () or triazole-thiazole hybrids (). Isoxazoles are less common in antimicrobial agents but are prominent in kinase inhibitors (e.g., COX-2 inhibitors), suggesting a divergent therapeutic niche .
Bioactivity Gaps :
- While reports antimicrobial activity for 5-oxo-imidazole derivatives (MIC values: 8–32 µg/mL against S. aureus), the target compound’s bioactivity remains speculative due to absent experimental data. Docking studies in (e.g., compound 9c’s interaction with α-glucosidase) highlight the importance of substituent positioning for activity, a factor that could guide future studies on the target compound .
Q & A
Q. Q1. What are the standard synthetic routes for constructing the imidazole core in this compound?
The imidazole core can be synthesized via cyclization reactions using S-amino acids and thiourea derivatives under acidic or basic conditions. For example:
- Method A : Refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-indole-2-carboxylate in acetic acid yields crystalline imidazole derivatives .
- Method B : Triethylamine (Et3N) in DMF-H2O solvent systems facilitates the formation of 2-thioxoimidazolidin-4-one derivatives from phenylisothiocyanate and S-amino acids, a precursor for imidazole functionalization .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : For confirming substituent positions on the imidazole and isoxazole rings (e.g., ¹H and ¹³C NMR) .
- FTIR : To identify carbonyl (C=O) and thioether (C-S) bonds .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions for coupling the 5-methylisoxazole-3-amine moiety to the thioethyl intermediate?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal coupling efficiency. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and yield .
- Solvent screening : Polar aprotic solvents like DMF or DMSO may enhance nucleophilic substitution rates for thioether bond formation .
Q. Q4. How should contradictory data on biological activity across similar imidazole derivatives be reconciled?
- Standardized assays : Compare activities under identical conditions (e.g., cell lines, concentrations) to isolate structural effects.
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., phenyl vs. thienyl groups) and evaluate changes in potency. Evidence from thiazole-triazole derivatives highlights the impact of electron-withdrawing groups on bioactivity .
Q. Q5. What mechanistic insights can DFT calculations provide for the compound’s reactivity?
Density Functional Theory (DFT) can model:
- Electrophilic substitution sites : Predict regioselectivity in reactions (e.g., nitration, halogenation) based on electron density maps.
- Transition states : Analyze energy barriers for heterocycle formation or degradation pathways .
Q. Q6. What strategies mitigate instability during purification?
- Recrystallization : Use DMF/acetic acid mixtures to stabilize crystalline forms and remove impurities .
- Inert atmosphere : Store intermediates under nitrogen/argon to prevent oxidation of thioether or imidazole groups.
Q. Q7. How can cross-disciplinary applications (e.g., materials science) be explored?
- Functional group engineering : Introduce polymerizable moieties (e.g., acrylate groups) to create copolymers for dye-fixatives or conductive materials, as demonstrated with P(CMDA-DMDAAC)s .
Data Contradiction Analysis
Q. Q8. How to address discrepancies in reported yields for imidazole ring-closure reactions?
- Reproducibility checks : Verify catalyst purity (e.g., trace metal content in sodium acetate).
- Kinetic profiling : Use in-situ FTIR or HPLC to monitor reaction progress and identify side reactions (e.g., hydrolysis of ester groups) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Imidazole Core Synthesis
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Acetic acid | Et3N/DMF-H2O |
| Temperature | Reflux (100–110°C) | RT to 60°C |
| Yield | 65–78% | 70–85% |
Q. Table 2. Spectral Data for Structural Validation
| Functional Group | NMR Shift (ppm) | IR Band (cm⁻¹) |
|---|---|---|
| C=O (ester) | 170–175 (¹³C) | 1720–1740 |
| C-S (thioether) | 2.8–3.2 (¹H, -SCH2-) | 650–700 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
